Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the meta position. This is followed by the esterification of the resulting nitrobenzoic acid with methoxyacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl 4-(2-amino-2-oxoethyl)-3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-methoxy-2-oxoethyl)-3-aminobenzoate
- Methyl 4-(2-methoxy-2-oxoethyl)-3-chlorobenzoate
- Methyl 4-(2-methoxy-2-oxoethyl)-3-hydroxybenzoate
Uniqueness
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is unique due to the presence of both a nitro group and an ester functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)6-7-3-4-8(11(14)18-2)5-9(7)12(15)16/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSLKRPXTVJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334952-07-7 | |
Record name | methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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